molecular formula C21H18ClFN4O4 B610684 SAR-20347

SAR-20347

Cat. No.: B610684
M. Wt: 444.8 g/mol
InChI Key: HEDPDFHTQKEORT-UHFFFAOYSA-N
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Description

SAR-20347 is a small molecule inhibitor that specifically targets Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). These kinases are part of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines. This compound has shown potential in treating autoimmune diseases such as psoriasis by inhibiting the signaling pathways mediated by interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR-20347 involves multiple steps, starting with the preparation of the core structure, which is an oxazole ring. The key steps include:

    Formation of the oxazole ring: This is typically achieved through a cyclization reaction involving an amide and an aldehyde.

    Introduction of substituents: Various substituents are introduced to the oxazole ring through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the oxazole derivative with a phenylamine derivative to form this compound.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

SAR-20347 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide and solvents like DMSO.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

SAR-20347 has a wide range of scientific research applications, including:

Mechanism of Action

SAR-20347 exerts its effects by selectively inhibiting JAK1 and TYK2, which are key components of the JAK-STAT signaling pathway. This pathway is activated by cytokines such as IL-12, IL-23, and IFN-α, leading to the phosphorylation and activation of STAT proteins. By inhibiting JAK1 and TYK2, this compound prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling events that lead to inflammation and immune cell activation .

Comparison with Similar Compounds

SAR-20347 is unique in its selectivity for JAK1 and TYK2 over other JAK family members such as JAK2 and JAK3. This selectivity reduces the risk of side effects associated with the inhibition of other JAK kinases. Similar compounds include:

    Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.

    Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.

    Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.

Compared to these compounds, this compound offers a more targeted approach by selectively inhibiting JAK1 and TYK2, which may result in fewer side effects and improved efficacy in certain autoimmune diseases .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDPDFHTQKEORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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